Cas no 13636-53-8 ((3,4-dimethylphenyl)hydrazine)

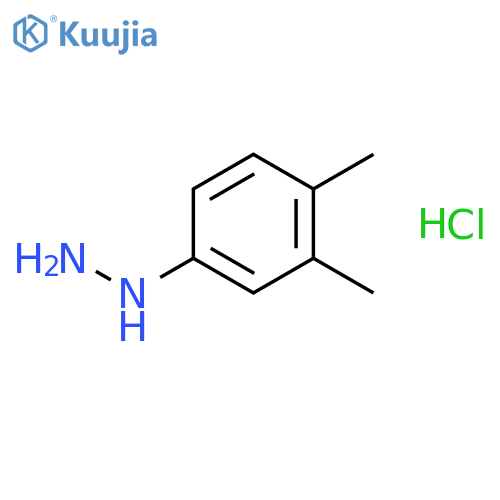

(3,4-dimethylphenyl)hydrazine structure

商品名:(3,4-dimethylphenyl)hydrazine

(3,4-dimethylphenyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- (3,4-Dimethylphenyl)hydrazine hydrochloride

- 1-(3,4-Dimethylphenyl)hydrazine hydrochloride

- 3,4-Dimethylphenylhydrazine HCl

- (3,4-Dimethylphenyl)hydrazine

- 1-(3,4-dimethylphenyl)hydrazine

- (3,4-Dimethyl-phenyl)-harnstoff

- (3,4-dimethyl-phenyl)-hydrazine

- (3,4-dimethyl-phenyl)-urea

- 1-(3,4-dimethylphenyl)urea

- 3,4-dimethylphenyl hydrazine

- 3,4-Dimethylphenylhydrazin

- 4-Hydrazino-1.2-dimethyl-benzol

- AC1NQBX5

- AC1Q2DY3

- AC1Q2MI6

- N-(3,4-dimethylphenyl)urea

- SureCN6918008

- Urea,N-(3,4-dimethylphenyl)-

- Hydrazine, (3,4-dimethylphenyl)-

- ACHREEHAAAECOR-UHFFFAOYSA-N

- CS-0445165

- SCHEMBL824198

- GS-3548

- HMS1648F09

- 3,4-dimethylphenylhydrazine

- AKOS000158312

- BB 0249764

- F2121-0401

- SB75431

- 3LPJ8XTM3J

- BCP18409

- EN300-256832

- Hydrazine, (3,4-xylyl)-

- (3,4-Xylyl)hydrazine

- 13636-53-8

- UNII-3LPJ8XTM3J

- ALBB-005974

- G78530

- DB-063139

- DTXSID40929342

- BBL020467

- STK501125

- (3,4-dimethylphenyl)hydrazine

-

- MDL: MFCD02656652

- インチ: InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3

- InChIKey: ACHREEHAAAECOR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1C)NN

計算された属性

- せいみつぶんしりょう: 136.100048391g/mol

- どういたいしつりょう: 136.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- 密度みつど: 1.058

- ゆうかいてん: 49.5-52 ºC

(3,4-dimethylphenyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2121-0401-2.5g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Life Chemicals | F2121-0401-10g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84135-5g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | ≥99% | 5g |

¥398.0 | 2023-09-05 | |

| Life Chemicals | F2121-0401-1g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Enamine | EN300-256832-0.1g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 95% | 0.1g |

$21.0 | 2024-06-18 | |

| Enamine | EN300-256832-1.0g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 95% | 1.0g |

$24.0 | 2024-06-18 | |

| Enamine | EN300-256832-50.0g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 95% | 50.0g |

$66.0 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515832-25g |

(3,4-Dimethylphenyl)hydrazine |

13636-53-8 | 98% | 25g |

¥1803 | 2023-04-15 | |

| Enamine | EN300-256832-50g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 50g |

$66.0 | 2023-09-14 | ||

| Enamine | EN300-256832-100g |

(3,4-dimethylphenyl)hydrazine |

13636-53-8 | 100g |

$114.0 | 2023-09-14 |

(3,4-dimethylphenyl)hydrazine 関連文献

-

Asghar Abbas,Norma Flores-Holguin,Muhammad Moazzam Naseer New J. Chem. 2015 39 4359

-

Lvyin Zheng,Liuhuan Cai,Xiaoya Zhuo,Lei Deng,Yingying Wu,Beining Yang,Yihan Wang,Wei Guo Org. Chem. Front. 2022 9 6498

-

Hui Liao,Zesheng Huang,Qiuhua Zhu Org. Biomol. Chem. 2022 20 3721

13636-53-8 ((3,4-dimethylphenyl)hydrazine) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13636-53-8)(3,4-dimethylphenyl)hydrazine

清らかである:99%/99%

はかる:10.0g/25.0g

価格 ($):156.0/223.0